molecular formula C97H124N20O31S B549240 Little gastrin I CAS No. 10047-33-3

Little gastrin I

Cat. No.: B549240
CAS No.: 10047-33-3
M. Wt: 2098.2 g/mol
InChI Key: GKDWRERMBNGKCZ-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The discovery of Gastrin I human represents a landmark achievement in gastrointestinal endocrinology, beginning with the pioneering work of British physiologist John Sydney Edkins in 1905. Edkins' initial investigations challenged the prevailing neurological theories of gastric secretion established by Ivan Pavlov, proposing instead that a chemical messenger was responsible for stimulating gastric acid production. His seminal publication, "On the Chemical Mechanism of Gastric Acid Secretion," introduced the concept of gastrin as an excitatory paracrine factor secreted by antral mucosal cells.

Despite the revolutionary nature of Edkins' findings, his theories faced substantial opposition from the scientific establishment, which favored the emerging histamine-centric mechanisms of gastric function discovered in 1910. For nearly four decades, Edkins' gastrin hypothesis remained controversial and largely dismissed by the medical community. The scientific vindication of his work came posthumously through the efforts of Simon Komarov at McGill University, who in 1938 successfully isolated an active gastrin preparation from pyloric mucosa. Komarov's 1942 publication demonstrated that his histamine-free gastrin concentrate could indeed stimulate acid secretion, confirming Edkins' original observations.

The structural elucidation of gastrin marked another critical milestone in its scientific development. Roderic Gregory and Hilda Tracy advanced Komarov's isolation techniques and identified two distinct heptadecapeptides, subsequently designated as gastrin I and gastrin II. Their systematic approach involved processing hundreds of porcine antra weekly to generate sufficient quantities for analysis, and they collaborated with chemist George Kenner to determine the complete amino acid sequence. This collaborative effort resulted in gastrin becoming the first gastrointestinal peptide to have its complete molecular structure elucidated, establishing the foundation for subsequent research into gastrin analogues and therapeutic antagonists.

Classification Within the Gastrin/Cholecystokinin Peptide Family

Gastrin I human belongs to the gastrin/cholecystokinin peptide family, a group of structurally and functionally related hormones that serve as fundamental regulators of digestive processes and feeding behaviors. This family encompasses not only gastrin and cholecystokinin but also includes related peptides such as the amphibian caerulein skin peptide, cockroach leukosulphakinin peptides, and various invertebrate homologs. The evolutionary conservation of these peptides across diverse species underscores their critical importance in digestive physiology.

The structural relationships within this peptide family are characterized by shared pharmacophoric domains, particularly the carboxyl-terminal sequences that confer biological activity. Both gastrin and cholecystokinin are synthesized as larger protein precursors that undergo extensive enzymatic processing to yield their mature, bioactive forms. The biological activity of both gastrin and cholecystokinin is primarily associated with their last five carboxyl-terminal residues, with one or two positions downstream featuring a conserved sulfated tyrosine residue that contributes to receptor binding specificity.

Gastrin exists in multiple molecular forms due to tissue-specific post-translational processing, with the primary bioactive variants being gastrin-34 ("big gastrin"), gastrin-17 ("little gastrin"), and gastrin-14 ("minigastrin"). These forms are produced through a series of enzymatic cleavage reactions that process the larger precursor proteins into progressively smaller peptides. In humans, gastrin occurs as a 14-, 17-, and 34-amino acid polypeptide, with each form exhibiting distinct pharmacokinetic properties and biological activities.

Properties

IUPAC Name

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWRERMBNGKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H124N20O31S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2098.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10047-33-3
Record name Gastrin-17 human
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid (Phe) to a benzhydrylamine (BHA) resin, which facilitates the formation of the C-terminal amide group. Polystyrene resins with 1% crosslinking are preferred for their mechanical stability and compatibility with organic solvents. The first amino acid is attached via its carboxyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC), forming a stable amide bond.

Protecting Group Strategy

Benzyl (Bzl)-based protecting groups are employed for side-chain functionalities to prevent undesired reactions during synthesis. For example:

  • Glutamic acid (Glu) : Protected with benzyl esters.

  • Tryptophan (Trp) : Protected with formyl groups to prevent oxidation.

  • Methionine (Met) : Left unprotected in some protocols but often protected with tert-butylthio groups to avoid sulfoxide formation.

The α-amino group of each incoming amino acid is protected with a tert-butyloxycarbonyl (Boc) group, which is removed selectively using trifluoroacetic acid (TFA) before each coupling step.

Stepwise Coupling and Deprotection

Each cycle of SPPS involves three steps: deprotection, coupling, and washing.

Deprotection

The Boc group is removed using a 50% TFA solution in dichloromethane (DCM), exposing the α-amino group for subsequent coupling. Scavengers like anisole (1% v/v) are added to quench reactive intermediates and prevent side reactions.

Coupling Reactions

Activated amino acids are coupled using DCC or hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Coupling efficiency is monitored via ninhydrin tests, ensuring >99% completion at each step. For example, the pentaglutamic acid sequence (Glu5) in Gastrin I requires extended coupling times (2–4 hours) due to steric hindrance.

Cleavage and Global Deprotection

After chain assembly, the peptide is cleaved from the resin using hydrogen fluoride (HF) at 0°C for 1 hour, which also removes benzyl-based protecting groups. Critical parameters include:

ParameterConditionImpact on Yield
HF concentration90% (v/v) in anisoleMaximizes cleavage
Temperature0°CPrevents Met oxidation
ScavengersDimethyl sulfide (10% v/v)Reduces side reactions

This step achieves a 60% yield of crude Gastrin I, with methionine integrity preserved.

Purification and Characterization

Crude Gastrin I is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile (10–40%) in 0.1% TFA. Key quality control metrics include:

MetricSpecificationMethod
Purity≥98%Analytical HPLC
Molecular weight2098.2 DaMALDI-TOF MS
Biological activityEC50 = 0.014 nM (histamine release)Cell-based assay

Purified Gastrin I is lyophilized and stored at -20°C to maintain stability.

Industrial-Scale Production

Industrial synthesis employs automated peptide synthesizers (e.g., CEM Liberty Blue) to enhance reproducibility. Key advancements include:

  • Microwave-assisted synthesis : Reduces coupling times from hours to minutes.

  • Continuous-flow systems : Improve solvent efficiency and reduce waste.

A comparison of laboratory vs. industrial methods:

AspectLaboratory ScaleIndustrial Scale
Resin1% crosslinked polystyreneHigh-load Wang resin
Coupling reagentDCC/HOBtHATU/DIEA
Yield60%75–85%

Challenges and Solutions

Methionine Oxidation

Methionine at position 15 is prone to oxidation, which abolishes biological activity. Solutions include:

  • Inert atmosphere : Synthesis under nitrogen or argon.

  • Scavengers : Addition of reduced glutathione (1 mM) during cleavage.

Sequence-Dependent Aggregation

The Glu5 sequence promotes aggregation, reducing coupling efficiency. This is mitigated by:

  • Pseudoproline dipeptides : Incorporating Thr-Ser(ψ⁴) to disrupt β-sheet formation.

  • Elevated temperatures : Coupling at 50°C in DMF .

Chemical Reactions Analysis

Types of Reactions

Gastrin I human undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gastrin I human has numerous applications in scientific research:

Mechanism of Action

Gastrin I human exerts its effects by binding to cholecystokinin B receptors on the surface of gastric parietal cells. This binding stimulates the release of histamine from enterochromaffin-like cells, which in turn activates the H2 receptors on parietal cells. This activation leads to the insertion of K+/H+ ATPase pumps into the apical membrane of parietal cells, increasing the secretion of gastric acid into the stomach cavity .

Comparison with Similar Compounds

Table 1: Structural Characteristics of Gastrin I Human and Related Peptides

Compound Molecular Weight Amino Acid Length Key Structural Features Modifications Evidence Sources
Gastrin I human (G17) 2098.2 17 C-terminal amidation, Tyr12 sulfation (optional) None
Big gastrin (G34) ~3839 34 Extended N-terminal sequence None
Mini gastrin (G14) ~851 14 Truncated N-terminal None
[Leu15]-Gastrin I 2080.16 17 Leucine substitution at position 15 Enhanced stability
Gastrin I sulfated 2098.2 + SO3 17 Sulfated Tyr12 Post-translational modification

Key Observations :

  • Gastrin I (G17) is the predominant bioactive form, with sulfation at Tyr12 modulating receptor affinity .
  • Big gastrin (G34) has a longer half-life due to reduced renal clearance but requires proteolytic processing to activate .
  • [Leu15]-Gastrin I , a synthetic analog, retains biological activity while improving aqueous stability .

Table 2: Functional Properties of Gastrin Isoforms and Analogs

Compound Receptor Binding Biological Activity Stability Clinical Relevance
Gastrin I (G17) CCKBR (high affinity) Stimulates acid secretion, mucosal growth Moderate Elevated in peptic ulcers
Big gastrin (G34) CCKBR (lower affinity) Prolonged acid stimulation High (longer t1/2) Associated with Zollinger-Ellison syndrome
Mini gastrin (G14) CCKBR (reduced efficacy) Weak acid secretion Low Limited therapeutic use
[Leu15]-Gastrin I CCKBR (similar to G17) Equivalent acid secretion, enhanced stability High Research applications
Gastrin I sulfated CCKBR (variable affinity) Altered receptor interaction Moderate Role in pathological conditions

Functional Insights :

  • Gastrin I (G17) induces rapid acid secretion, peaking within 20–40 minutes post-stimulation .
  • [Leu15]-Gastrin I mimics native G17 in vitro and in vivo but demonstrates superior stability in experimental settings .

Receptor Signaling Pathways

Gastrin isoforms and analogs signal through the CCKBR, a G protein-coupled receptor (GPCR) that activates phosphoinositide hydrolysis and intracellular Ca²⁺ mobilization . Key downstream pathways include:

  • PI3K/Akt/Bad : Mediates anti-apoptotic effects, as demonstrated in renal ischemia-reperfusion injury models .
  • MAP Kinase and Focal Adhesion Kinase (FAK) : Promotes cell proliferation and survival, critical in gastrointestinal epithelial growth .

Cross-Reactivity : Antibodies against Gastrin I human may cross-react with cholecystokinin (CCK) at a 1:10,000 ratio, necessitating careful assay design .

Clinical and Research Implications

  • Diagnostic Use: Elevated serum Gastrin I levels correlate with peptic ulcers and chronic kidney disease .
  • Therapeutic Potential: Gastrin’s anti-apoptotic effects via PI3K/Akt suggest utility in acute kidney injury (AKI) treatment .
  • Research Tools : [Leu15]-Gastrin I and sulfated variants are employed in studying receptor-ligand dynamics and drug development .

Biological Activity

Gastrin I is an endogenous peptide hormone primarily produced in the gastric antrum. It plays a crucial role in regulating gastric acid secretion and has significant implications in gastrointestinal physiology and pathology. This article explores the biological activity of Gastrin I, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Structure and Function

Gastrin I consists of 17 amino acids and is classified as a selective CCK2 receptor agonist. Its primary functions include:

  • Stimulation of Gastric Acid Secretion : Gastrin I promotes the secretion of gastric acid by acting on parietal cells in the stomach lining.
  • Mitogenic Effects : It stimulates the proliferation of gastric epithelial cells, contributing to mucosal growth and differentiation.
  • Histamine Secretion : Gastrin I enhances histamine release from enterochromaffin-like (ECL) cells, which further stimulates acid secretion.

The effective concentrations (EC50) for these activities are reported to be 6.2 pM for cell proliferation and 0.014 nM for histamine secretion .

Gastrin exerts its effects primarily through the following mechanisms:

  • Receptor Interaction : Gastrin I binds to the CCK2 receptor (also known as CCK-B receptor), which is predominantly expressed in gastric tissues. This binding initiates a signaling cascade that results in increased intracellular calcium levels and activation of protein kinase pathways.
  • Gastric Epithelial Cell Proliferation : The mitogenic effect of gastrin is thought to be mediated through pathways involving MAPK/ERK signaling, promoting cell cycle progression and preventing apoptosis .

Gastric Cancer

Research indicates that elevated levels of gastrin are associated with an increased risk of gastric cancer. A study involving 283 cases of gastric non-cardia adenocarcinoma (GNCA) found that individuals in the highest quartile of serum gastrin levels had a nearly twofold increase in risk compared to those in the lowest quartile (OR: 1.92; 95% CI: 1.21, 3.05) . Furthermore, gastrin's role in cellular proliferation, invasion, and angiogenesis suggests its involvement in tumorigenesis.

Gastric Ulcers

Gastrin levels are also implicated in ulcer disease. Studies have shown that patients with benign gastric ulcers exhibit higher gastrin levels compared to those with uncomplicated duodenal ulcers . The relationship between gastrin and acid secretion can complicate ulcer healing, emphasizing the need for targeted therapies that modulate gastrin activity.

Case Studies

  • Elevated Gastrin Levels and Cancer Risk :
    • A cohort study demonstrated that high serum gastrin levels correlate with increased risk factors for gastric cancer, particularly in populations with Helicobacter pylori infection .
    • In animal models, mice overexpressing human gastrin developed dysplasia and gastric adenocarcinoma within 20 months, highlighting gastrin's oncogenic potential .
  • Gastric Organoid Cultures :
    • Gastrin I is utilized in laboratory settings to culture gastric organoids, providing insights into gastric physiology and pathology . These organoids serve as valuable models for studying gastric diseases and testing therapeutic interventions.

Data Summary

Study/SourceKey Findings
R&D Systems Gastrin I stimulates acid secretion and cell proliferation; EC50 values: 6.2 pM (cell proliferation), 0.014 nM (histamine).
PMC Article High gastrin levels linked to increased risk of GNCA; OR for Q4 vs Q1: 1.92 (95% CI: 1.21-3.05).
Gut Journal Higher gastrin levels observed in patients with benign gastric ulcers compared to duodenal ulcers; implications for ulcer healing.

Q & A

Q. What experimental approaches are used to study the receptor-binding mechanisms of Gastrin I human?

Gastrin I human primarily interacts with the cholecystokinin-B receptor (CCK-BR). To study this interaction, researchers employ competitive binding assays using radiolabeled gastrin (e.g., ¹²⁵I-labeled Gastrin I) and receptor-expressing cell lines (e.g., CHO cells transfected with CCK-BR). Dose-response curves and Scatchard analysis quantify binding affinity (Kd) and receptor density . Enzymatic stability assays, using buffers like 100 mM Tris/HCl (pH 7.5) with 0.3 M NaCl, help assess protease resistance of synthetic analogs .

Q. How can in vitro models validate the bioactivity of Gastrin I human?

Gastrin I’s bioactivity is validated using gastric parietal cell cultures or organoid models. For example, in gastric organoids, acid secretion is measured via pH-sensitive fluorescent dyes (e.g., BCECF-AM), and proliferation is quantified using BrdU incorporation assays. Dose-dependent responses (typically 1–100 nM) confirm specificity via CCK-BR antagonists (e.g., YM022) .

Q. What methodologies are recommended for synthesizing Gastrin I human and its analogs?

Solid-phase peptide synthesis (SPPS) is the gold standard. Key steps include:

  • Resin selection (e.g., Wang resin for C-terminal amidation).
  • Sequential coupling of Fmoc-protected amino acids.
  • Cleavage and deprotection using TFA/water/TIS (95:2.5:2.5).
  • HPLC purification (C18 columns, acetonitrile/water gradients) and MALDI-TOF mass spectrometry for validation .

Advanced Research Questions

Q. How do researchers address contradictions in reported bioactivity of Gastrin I analogs across studies?

Discrepancies often arise from variations in peptide purity (>98% recommended), storage conditions (−80°C in lyophilized form), or assay systems (e.g., species-specific receptor affinity). Meta-analyses comparing CCK-BR binding kinetics (e.g., [Leu¹⁵]-Gastrin I vs. native Gastrin I) and standardization of buffer conditions (pH, ionic strength) are critical for reconciling data .

Q. What strategies optimize Gastrin I human stability in long-term cell culture experiments?

Stability is enhanced by:

  • Using protease inhibitors (e.g., aprotinin) in culture media.
  • Modifying peptide sequences (e.g., substituting Leu¹⁵ to reduce enzymatic degradation).
  • Encapsulation in PEGylated nanoparticles for sustained release .

Q. How can transcriptomic and proteomic datasets clarify Gastrin I’s role in gastric cancer progression?

Integrative analysis of RNA-seq data (e.g., TCGA-STAD cohort) identifies gastrin-regulated pathways (e.g., MAPK/ERK). SILAC-based proteomics in gastrin-overexpressing cell lines quantifies downstream effectors like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). CRISPR-Cas9 knockout of GAST (chromosome 17q21.2) validates functional targets .

Q. What experimental controls are essential when studying Gastrin I’s trophic effects in vivo?

Key controls include:

  • CCK-BR knockout mice to isolate receptor-specific effects.
  • Sham-operated animals to account for surgical stress in pylorus ligation models.
  • Co-administration of proton pump inhibitors (e.g., omeprazole) to differentiate acid-dependent vs. acid-independent mucosal growth .

Methodological Challenges and Solutions

Q. How do researchers resolve low yield in Gastrin I human synthesis?

Low yields often stem from incomplete coupling or aggregation. Remedies include:

  • Microwave-assisted SPPS to improve coupling efficiency.
  • Incorporating pseudoproline dipeptides (e.g., Ser-Thr) to reduce β-sheet formation.
  • Using chaotropic agents (e.g., 2,2,2-trifluoroethanol) during cleavage .

Q. What statistical methods are appropriate for analyzing dose-response data in Gastrin I studies?

Nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) calculates EC₅₀ values. Bootstrapping (1,000 iterations) assesses confidence intervals for small sample sizes. For multiplex assays (e.g., Luminex), false discovery rate (FDR) correction minimizes type I errors .

Q. How can organoid models be tailored to study Gastrin I’s role in Helicobacter pylori infection?

Gastric organoids derived from patient biopsies are co-cultured with H. pylori (MOI 10:1) in microaerobic conditions. Gastrin I (10 nM) is added to simulate hypergastrinemia. Infection outcomes (e.g., IL-8 secretion, epithelial barrier integrity) are measured via qPCR, ELISA, and transepithelial electrical resistance (TEER) .

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